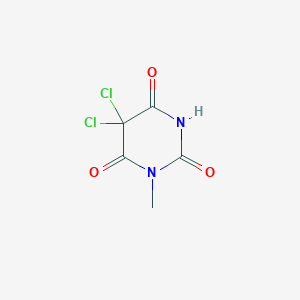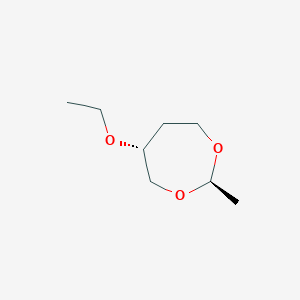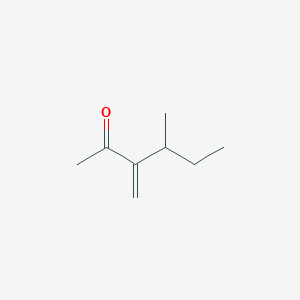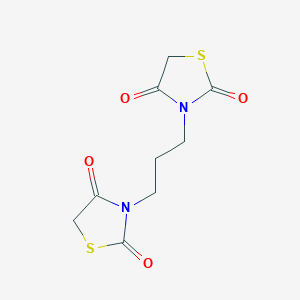
2,4-Thiazolidinedione, 3,3'-(1,3-propanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- typically involves the reaction of thiazolidinedione with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazolidinedione ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various functionalized thiazolidinedione derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has been investigated for its potential use in treating diabetes and cancer due to its ability to modulate biological pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism of action of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. By binding to PPARγ, the compound can enhance insulin sensitivity and reduce blood glucose levels. Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinedione: The parent compound, which shares the thiazolidinedione ring structure.
Pioglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Rosiglitazone: Another thiazolidinedione derivative with similar antidiabetic properties
Uniqueness
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its monofunctional counterparts. This bifunctionality also enhances its biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
58531-93-4 |
|---|---|
Molekularformel |
C9H10N2O4S2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O4S2/c12-6-4-16-8(14)10(6)2-1-3-11-7(13)5-17-9(11)15/h1-5H2 |
InChI-Schlüssel |
IWRNJUMOTZEQSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)S1)CCCN2C(=O)CSC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
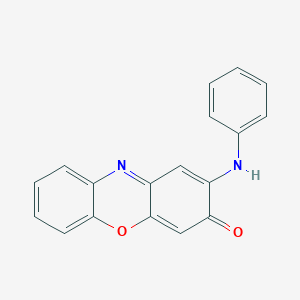

![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

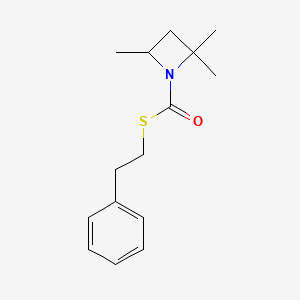
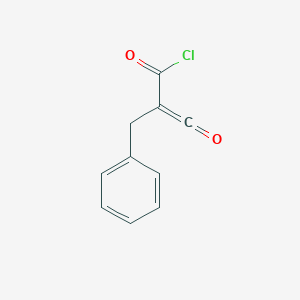

![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
